molecular formula C5H4BrN3O2 B8745855 5-Bromo-6-nitro-pyridin-2-ylamine

5-Bromo-6-nitro-pyridin-2-ylamine

Cat. No. B8745855
M. Wt: 218.01 g/mol
InChI Key: LZAGKOUCASAJII-UHFFFAOYSA-N
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Patent
US08193363B2

Procedure details

To a stirred solution of 6-nitro-pyridin-2-ylamine (9) (5.1 g, 18.4 mmol) in MeCN (125 mL) under nitrogen atmosphere, N-bromosuccinimide (3.43 g, 19.3 mmol) was added at 0° C. After 1 hour, another portion of N-bromosuccinimide (3.57 g, 20.1 mmol) was added. The reaction mixture was allowed to warm to room temperature and stirring was continued overnight. The product was precipitated by addition of water (125 mL). The slurry was cooled to 0° C. and precipitated product was isolated by filtration, washed with premixed MeCN:water (1:1) and dried under vacuum at 40° C. to afford 3.8 g of 5-bromo-6-nitro-pyridin-2-ylamine (2).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
3.43 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:9]=[C:8]([NH2:10])[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].[Br:11]N1C(=O)CCC1=O>CC#N>[Br:11][C:5]1[CH:6]=[CH:7][C:8]([NH2:10])=[N:9][C:4]=1[N+:1]([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC(=N1)N
Name
Quantity
3.43 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
125 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
3.57 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product was precipitated by addition of water (125 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
precipitated product
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with premixed MeCN:water (1:1)
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 40° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1[N+](=O)[O-])N
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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